(5E)-5-[(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one

Catalog No.
S11291103
CAS No.
M.F
C21H21BrN2O3S
M. Wt
461.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5E)-5-[(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)...

Product Name

(5E)-5-[(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one

IUPAC Name

(5E)-5-[(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one

Molecular Formula

C21H21BrN2O3S

Molecular Weight

461.4 g/mol

InChI

InChI=1S/C21H21BrN2O3S/c1-12(2)27-19-16(22)9-14(10-17(19)26-4)11-18-20(25)24-21(28-18)23-15-7-5-13(3)6-8-15/h5-12H,1-4H3,(H,23,24,25)/b18-11+

InChI Key

OUWCSQNYYKMHKX-WOJGMQOQSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)Br)OC(C)C)OC)S2

Isomeric SMILES

CC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C(=C3)Br)OC(C)C)OC)/S2

The compound (5E)-5-[(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one is a thiazole derivative characterized by its unique structural features, including a thiazole ring, a methoxy-substituted bromophenyl group, and an aniline moiety. Its molecular formula is C16H18BrN2O4SC_{16}H_{18}BrN_{2}O_{4}S, and it has a molecular weight of approximately 400.3 g/mol. This compound exhibits potential biological activities and is of interest in medicinal chemistry due to its complex structure and the presence of various functional groups that may interact with biological targets.

The chemical reactivity of this compound is influenced by the presence of functional groups such as the thiazole ring and the bromine atom. Typical reactions may include:

  • Nucleophilic substitution: The bromine atom can be replaced by nucleophiles, leading to various derivatives.
  • Condensation reactions: The carbonyl group in the thiazole can participate in condensation reactions with amines or alcohols.
  • Reduction reactions: The thiazole ring may undergo reduction under specific conditions, altering its electronic properties.

Preliminary studies suggest that compounds similar to (5E)-5-[(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one exhibit various biological activities, including:

  • Antimicrobial activity: Compounds containing thiazole rings are often evaluated for their ability to inhibit bacterial growth.
  • Anticancer properties: Some thiazole derivatives have shown promise in inhibiting tumor cell proliferation.
  • Anti-inflammatory effects: The presence of methoxy and aniline groups may contribute to anti-inflammatory activities.

The synthesis of this compound can be approached through several methodologies, typically involving multi-step organic synthesis. A general synthetic route may include:

  • Formation of the thiazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Bromination and etherification: The introduction of the bromine atom and methoxy group can be performed using brominating agents followed by etherification with propan-2-ol.
  • Final coupling reaction: The final product can be obtained by coupling the thiazole derivative with an appropriate aniline derivative under suitable conditions.

This compound holds potential applications in various fields:

  • Pharmaceutical development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting infections or cancer.
  • Chemical research: Its unique structure makes it a valuable molecule for studying structure-activity relationships in medicinal chemistry.
  • Agricultural chemistry: If proven effective against pathogens, it could be explored for use in agrochemicals.

Interaction studies are crucial for understanding how this compound interacts with biological targets. Potential studies include:

  • Binding affinity assays: Evaluating how well the compound binds to specific receptors or enzymes.
  • Cell-based assays: Investigating its effects on cell viability and proliferation in various cancer cell lines.
  • Mechanistic studies: Understanding the biochemical pathways affected by this compound.

Several compounds share structural features with (5E)-5-[(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one, including:

Compound NameMolecular FormulaNotable Features
3-Bromo-5-methoxypyridineC6H6BrNOC_6H_6BrNOContains a brominated pyridine ring, used in medicinal applications.
2-Bromo-5-methylphenolC7H7BrOC_7H_7BrOExhibits antimicrobial properties; simpler structure.
4-Amino-3-bromo-5-methylbenzenesulfonic acidC7H8BrNO3SC_7H_8BrNO_3SContains sulfonic acid; used in dye synthesis and as a reagent.

Uniqueness

The uniqueness of (5E)-5-[(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one lies in its complex combination of functional groups that confer both chemical reactivity and potential biological activity, making it a promising candidate for further research in drug development compared to simpler analogs.

XLogP3

5.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

460.04563 g/mol

Monoisotopic Mass

460.04563 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

Explore Compound Types